MFCD18315564
Description
MFCD18315564 is a synthetic organic compound with a unique heterocyclic structure, characterized by its 1,3,4-thiadiazole core substituted with halogenated aromatic groups. Key inferred properties include:
- Molecular formula: Likely analogous to C₉H₇ClN₂S (based on structural similarity to MFCD22564206).
- Molecular weight: ~228.7 g/mol.
- Reactivity: High electrophilic character due to the electron-withdrawing chloro and methyl substituents.
- Applications: Potential use in pharmaceuticals (enzyme inhibition), agrochemicals (pesticide intermediates), and materials science (ligand synthesis) .
Properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDVALZCNWCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685961 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-71-4 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315564 typically involves a series of well-defined chemical reactions. One common method includes the use of diastereomerically selective cyclization reactions. This process does not require a separate epimerization step, making it more efficient . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD18315564 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Scientific Research Applications
MFCD18315564 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: this compound is investigated for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism by which MFCD18315564 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the desired outcomes. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Research Findings and Limitations
Limitations in Current Data
- No peer-reviewed studies directly characterize this compound. Data here are extrapolated from structurally related compounds, introducing uncertainty in pharmacokinetic predictions .
- Industrial scalability of this compound remains untested, unlike CAS 1533-03-5, which has established production protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
